molecular formula C12H16N2O6S2 B2593787 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid CAS No. 385379-94-2

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid

Cat. No. B2593787
CAS RN: 385379-94-2
M. Wt: 348.39
InChI Key: HWMATKYIEQVLMP-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid, also known as MSB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a sulfonamide derivative that has shown promising results in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid involves the inhibition of carbonic anhydrase activity. This enzyme plays a crucial role in the regulation of pH in various tissues and organs. The inhibition of carbonic anhydrase by 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid leads to a decrease in pH, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid have been extensively studied. The inhibition of carbonic anhydrase by 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has been shown to have various effects on the body, including the regulation of pH, the inhibition of tumor growth, and the prevention of seizures. Additionally, 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has been shown to have potential applications in the treatment of glaucoma, a disease that is characterized by increased intraocular pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid in lab experiments is its high purity and yield. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of using 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid in lab experiments is its potential toxicity. The compound has been reported to have toxic effects on certain cell types, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid. One of the main areas of research is the development of new derivatives of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid that have improved efficacy and reduced toxicity. Additionally, the potential applications of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid in the treatment of various diseases, such as glaucoma and cancer, are still being explored. Finally, the mechanism of action of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid is still not fully understood, and further research is needed to elucidate the molecular pathways involved in its activity.
Conclusion:
In conclusion, 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid is a promising compound that has potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases make it a valuable compound for further study. While there are limitations to its use in lab experiments, the development of new derivatives and further research into its molecular pathways may lead to new discoveries and applications in the future.

Synthesis Methods

The synthesis of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid involves the reaction of 4-(chloromethyl) benzoic acid with methanesulfonyl chloride and piperazine in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has been extensively studied for its potential applications in various scientific fields. One of the main applications of this compound is in the field of biochemistry. 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This inhibition has been shown to have potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c1-21(17,18)13-5-7-14(8-6-13)22(19,20)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMATKYIEQVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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